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molecular formula C6H9ClO3 B3190961 Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester CAS No. 50496-34-9

Propanoic acid, 3-chloro-2-methyl-3-oxo-, ethyl ester

Cat. No. B3190961
M. Wt: 164.59 g/mol
InChI Key: ZOEBOKASEORHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759429B2

Procedure details

Under nitrogen atmosphere, a solution of KOtBu (11.5 g) in THF (203 mL) was cooled to 0° C., and thereto were added dropwise ethyl chloroacetate (12.5 g) and ethyl formate (7.60 g) in THF (40 mL). After the addition, the mixture was stirred at 0° C. for 3 hours, and further stirred at room temperature for 16 hours. Water and a 6N aqueous hydrochloric acid solution were added to the mixture, and the mixture was extracted with Et2O, and dried over MgSO4. The solvent was evaporated under reduced pressure to give ethyl 2-chloroformyl-propionate. Under nitrogen atmosphere, to a solution of ethyl 2-chloroformylpropionate in acetone (250 mL) was added thioacetamide (7.74 g), and the mixture was stirred at 56° C. for 6 hours, and stirred at room temperature for 16 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1→10/1) to give ethyl 2-methyl-1,3-thiazole-5-carboxylate (5.74 g, 32%).
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
203 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH:14](OCC)=O.[ClH:19]>C1COCC1.O>[Cl:19][C:2]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
203 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(=O)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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